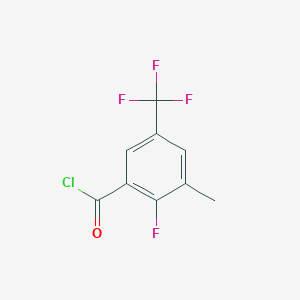

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H5ClF4O It is a derivative of benzoyl chloride, where the benzene ring is substituted with fluorine, methyl, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The resulting product is then purified by distillation under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: It can be reduced to the corresponding alcohol or amine derivatives under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include substituted benzoyl derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting specific diseases. Its unique fluorinated structure enhances the biological activity of drug candidates, making it valuable in the development of therapeutics.

Case Study: FDA-Approved Drugs

A review of FDA-approved drugs containing trifluoromethyl groups highlights the importance of fluorinated compounds in medicinal chemistry. For instance, Ubrogepant and Alpelisib are notable examples where trifluoromethyl-containing intermediates play a pivotal role in their synthesis .

| Drug Name | Active Ingredient | Application Area | Synthesis Involvement |

|---|---|---|---|

| Ubrogepant | Trifluoromethyl | Migraine treatment | Intermediate synthesis |

| Alpelisib | Trifluoromethyl | Cancer treatment | Key synthetic step |

Agricultural Chemicals

Formulation of Agrochemicals

The compound is utilized in the formulation of agrochemicals such as herbicides and fungicides. Its ability to improve the efficacy and selectivity of these products results in better crop yields.

Case Study: Herbicide Development

Research indicates that incorporating fluorinated compounds into herbicides can enhance their effectiveness against specific weeds while minimizing environmental impact. This application is crucial for sustainable agricultural practices.

Material Science

Development of Advanced Materials

In material science, 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride is employed in creating advanced materials, including polymers and coatings. The chemical stability and resistance to environmental factors provided by this compound contribute to the durability and performance of these materials.

Case Study: Coating Formulations

Fluorinated compounds are known for their water and oil repellency. Research has shown that coatings formulated with fluorinated benzoyl chlorides exhibit superior resistance to stains and degradation compared to non-fluorinated counterparts.

Synthesis of Fluorinated Compounds

Reagent in Chemical Synthesis

This compound acts as a reagent in the synthesis of other fluorinated compounds, which are valuable across various applications, including electronics and specialty chemicals.

Case Study: Electronic Materials

Fluorinated materials are increasingly used in electronic applications due to their unique properties, such as high thermal stability and low dielectric constants. Research has demonstrated that intermediates derived from this compound can be pivotal in developing next-generation electronic components.

Analytical Chemistry

Use in Analytical Methods

In analytical chemistry, this compound is utilized for detecting and quantifying other compounds, providing reliable data for various studies.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluorine and trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-carbon and carbon-heteroatom bonds .

Comparación Con Compuestos Similares

Similar Compounds

2-Trifluoromethylbenzoyl chloride: Similar in structure but lacks the fluorine and methyl groups.

3-(Trifluoromethyl)benzoyl chloride: Similar but with different substitution pattern on the benzene ring.

2-Fluoro-5-methylbenzoyl chloride: Similar but lacks the trifluoromethyl group

Uniqueness

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.

Actividad Biológica

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride, a compound with the CAS number 2387070-56-4, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzoyl group substituted with both fluorine and trifluoromethyl groups. These substitutions enhance the compound's lipophilicity and reactivity, making it a useful intermediate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the compound's binding affinity to enzymes and receptors. This interaction may lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation: It can interact with specific receptors, altering their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic functions.

- Anticancer Potential: The compound has been investigated for its potential anticancer effects. Trifluoromethyl-containing compounds are known to enhance the potency of certain anticancer agents by improving their pharmacokinetic profiles.

- Toxicological Profile: While promising in certain applications, the compound also presents toxicity concerns. Exposure can lead to respiratory issues and skin irritation, emphasizing the need for careful handling in laboratory settings .

Case Studies

Several studies have explored the biological activity of related compounds or derivatives containing similar functional groups:

- Study on Trifluoromethyl Compounds: A review highlighted that compounds containing trifluoromethyl groups often demonstrate enhanced biological activity compared to their non-fluorinated counterparts. For instance, a study found that introducing trifluoromethyl groups significantly increased the potency of inhibitors targeting serotonin uptake .

- Pharmaceutical Applications: Research into FDA-approved drugs containing trifluoromethyl groups has shown that these modifications can lead to improved therapeutic profiles, including increased efficacy and reduced side effects .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O/c1-4-2-5(9(12,13)14)3-6(7(4)11)8(10)15/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFGPEAMLPPELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.